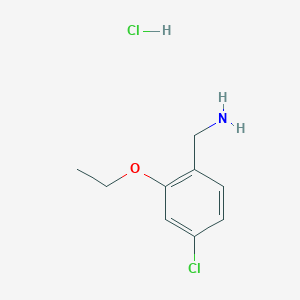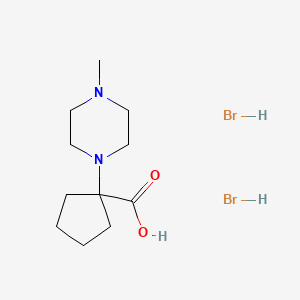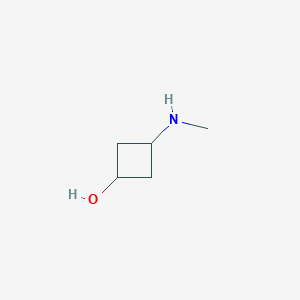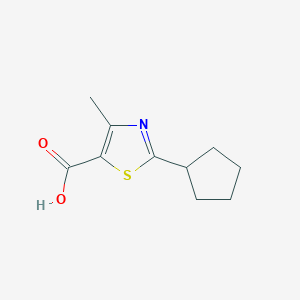![molecular formula C7H9ClN2 B1423442 2,3-二氢-1H-吡咯并[3,2-c]吡啶盐酸盐 CAS No. 5912-19-6](/img/structure/B1423442.png)
2,3-二氢-1H-吡咯并[3,2-c]吡啶盐酸盐
描述
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 g/mol . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives has been reported in scientific literature . For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was used in the synthesis process .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not available, research has shown that 1H-pyrrolo[3,2-c]pyridine derivatives can exhibit potent anticancer activities . These compounds have been found to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride include a molecular weight of 156.61 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 24.9 Ų and a complexity of 103 .科学研究应用
Diabetes Management
This compound has shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Applications
Derivatives of this compound have been identified as promising direct and selective inhibitors for respiratory syncytial virus (RSV) fusion. They have shown excellent bioavailability and pharmacokinetic profiles, making them candidates for preclinical studies as a treatment for RSV infection .
Anticancer Potential
Pyrrolopyridine derivatives are being explored for their anticancer properties. The pyridine scaffold is significant in medicinal chemistry for its antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic properties, and particularly its potential in cancer treatment .
Neuropharmacological Activities
These compounds have been associated with neuropharmacological activities due to their diverse therapeutic applications. They are being studied as potential treatments for various neurological disorders .
Antimicrobial and Antifungal Properties
Pyrrolopyridine derivatives exhibit antimicrobial and antifungal properties. This makes them valuable in the development of new antibiotics and treatments for fungal infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of these compounds are also being researched. They could lead to new treatments for inflammatory diseases and pain management .
未来方向
The future directions for the study and application of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and its derivatives could include further exploration of their anticancer activities and potential use in cancer therapy . Additionally, the design and synthesis of new derivatives could lead to compounds with improved efficacy and safety profiles.
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLBKDUXJRKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride | |
CAS RN |
5912-19-6 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)


![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)


![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)






